molecular formula C17H23N3O2 B1241444 N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide

N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide

Cat. No. B1241444
M. Wt: 301.4 g/mol
InChI Key: OFLMBTVBZWBGTQ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-acetamidophenyl)methylideneamino]-2-cyclohexylacetamide is an anilide and a member of acetamides.

Scientific Research Applications

  • Synthesis and Characterization : The compound has been synthesized and characterized in various studies, emphasizing its potential use in further chemical research and applications. For example, Liu Chang-chu (2014) demonstrated the synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones, which involved acylation and cyclization processes similar to those used in the synthesis of N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide. This process highlights the compound's utility in synthesizing complex organic structures, potentially useful in medicinal chemistry and other applications (Liu Chang-chu, 2014).

  • Antimicrobial and Antitumor Activity : Various derivatives of acetamide, including N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide, have shown promise in antimicrobial and antitumor applications. For instance, studies by A. Evren et al. (2019) and E. Darwish et al. (2014) explored the synthesis of acetamide derivatives and their evaluation as anticancer agents, indicating potential for development into therapeutic agents (Evren et al., 2019); (Darwish et al., 2014).

  • Synthesis of Novel Compounds : Research has also focused on the synthesis of novel compounds using derivatives of acetamide. Z. Zhong-cheng and Shu Wan-yin (2002) conducted a study on the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrating the versatility of acetamide derivatives in producing new chemical entities (Zhong-cheng & Shu Wan-yin, 2002).

  • Development of Analytical Methods : The compound has also been used in the development of analytical methods, such as in the rapid chemometric reverse phase HPLC method for estimating drugs like paracetamol and ibuprofen, as explored by S. B. Kanthale et al. (2020) (Kanthale et al., 2020).

properties

Product Name

N-(4-{(E)-[2-(2-cyclohexylacetyl)hydrazono]methyl}phenyl)acetamide

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-2-cyclohexylacetamide

InChI

InChI=1S/C17H23N3O2/c1-13(21)19-16-9-7-15(8-10-16)12-18-20-17(22)11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,19,21)(H,20,22)/b18-12+

InChI Key

OFLMBTVBZWBGTQ-LDADJPATSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=N/NC(=O)CC2CCCCC2

SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CC2CCCCC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NNC(=O)CC2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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